1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two indole groups, which are connected through an ethyl and a methoxyethyl linker to a central urea moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:
Formation of the Indole Derivatives: The starting materials, 1H-indole and 1H-indole-3-carboxaldehyde, are reacted with appropriate alkylating agents to introduce the ethyl and methoxyethyl groups, respectively.
Urea Formation: The alkylated indole derivatives are then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediates.
Coupling Reaction: The isocyanate intermediates are coupled under controlled conditions to form the final urea derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form indole-2,3-diones.
Reduction: The urea moiety can be reduced to form the corresponding amine derivatives.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones and other oxidized derivatives.
Reduction: Amine derivatives of the urea compound.
Substitution: Nitrated and halogenated indole derivatives.
Scientific Research Applications
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate indole-related pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of indole derivatives.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors that are involved in indole-related pathways, affecting their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and differentiation, which are crucial in cancer research.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its biological activity.
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its solubility and reactivity.
Uniqueness
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of both ethyl and methoxyethyl linkers, which can influence its chemical properties and biological activity. The combination of these groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-15-14-26-16-19(18-7-3-5-9-21(18)26)24-22(27)23-11-13-25-12-10-17-6-2-4-8-20(17)25/h2-10,12,16H,11,13-15H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXOMIHDJCMVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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